1-(1H-Pyrrol-2-yl)propane-1,2-dione
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Overview
Description
1-(1H-Pyrrol-2-yl)propane-1,2-dione is an organic compound with the molecular formula C7H7NO2 It is a derivative of pyrrole, a five-membered aromatic heterocycle containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1H-Pyrrol-2-yl)propane-1,2-dione typically involves the reaction of pyrrole with acetic anhydride under acidic conditions. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the desired product. The reaction conditions often include the use of a catalyst such as sulfuric acid to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
1-(1H-Pyrrol-2-yl)propane-1,2-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the pyrrole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
1-(1H-Pyrrol-2-yl)propane-1,2-dione has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(1H-Pyrrol-2-yl)propane-1,2-dione involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. Its effects are mediated through binding to active sites or altering the conformation of target proteins, leading to changes in cellular functions.
Comparison with Similar Compounds
Similar Compounds
2-Acetylpyrrole: A structurally similar compound with a ketone group at the 2-position of the pyrrole ring.
1-(1H-Pyrrol-2-yl)ethanone: Another derivative of pyrrole with a ketone group at the 1-position.
Uniqueness
1-(1H-Pyrrol-2-yl)propane-1,2-dione is unique due to its specific substitution pattern and the presence of two carbonyl groups
Properties
Molecular Formula |
C7H7NO2 |
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Molecular Weight |
137.14 g/mol |
IUPAC Name |
1-(1H-pyrrol-2-yl)propane-1,2-dione |
InChI |
InChI=1S/C7H7NO2/c1-5(9)7(10)6-3-2-4-8-6/h2-4,8H,1H3 |
InChI Key |
IUDRSCTVPATTDQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(=O)C1=CC=CN1 |
Origin of Product |
United States |
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